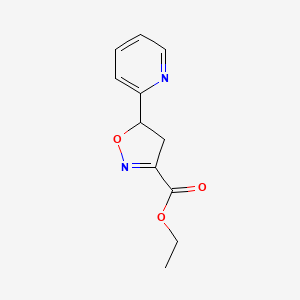

![molecular formula C7H6N2O2S B3345094 3-Methylimidazo[2,1-B]thiazole-5-carboxylic acid CAS No. 1007874-80-7](/img/structure/B3345094.png)

3-Methylimidazo[2,1-B]thiazole-5-carboxylic acid

Descripción general

Descripción

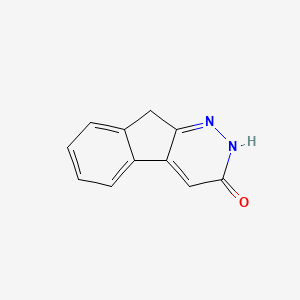

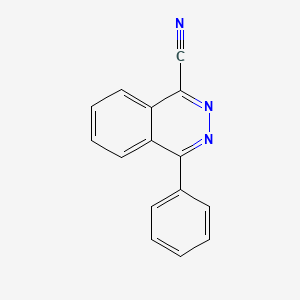

“3-Methylimidazo[2,1-B]thiazole-5-carboxylic acid” is a heterocyclic organic compound . It has a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The molecular weight of this compound is 182.2 .

Molecular Structure Analysis

The linear formula of “3-Methylimidazo[2,1-B]thiazole-5-carboxylic acid” is C7H6N2O2S . The structure is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Aplicaciones Científicas De Investigación

Heterocyclic Building Blocks

“3-Methylimidazo[2,1-B]thiazole-5-carboxylic acid” is used as a heterocyclic building block in the synthesis of various complex organic compounds . It’s a key component in the development of new molecules for pharmaceutical and chemical research.

Anticancer Activity

Imidazo[2,1-b]thiazoles, a class of compounds to which “3-Methylimidazo[2,1-B]thiazole-5-carboxylic acid” belongs, have shown potential anticancer activity . For instance, certain derivatives have demonstrated significant activity against the MCF-7 cell line, a type of breast cancer cell line .

Antimicrobial Activity

Imidazo[2,1-b]thiazoles have also been studied for their antimicrobial properties . This suggests that “3-Methylimidazo[2,1-B]thiazole-5-carboxylic acid” could potentially be used in the development of new antimicrobial agents.

Antiviral Activity

Research has indicated that imidazo[2,1-b]thiazoles exhibit antiviral activities . This opens up possibilities for “3-Methylimidazo[2,1-B]thiazole-5-carboxylic acid” to be used in the creation of new antiviral drugs.

Antidiabetic Activity

Imidazo[2,1-b]thiazoles have shown significant potency as antidiabetic agents . This suggests that “3-Methylimidazo[2,1-B]thiazole-5-carboxylic acid” could be explored further in the field of diabetes research.

Anti-Tuberculosis Agents

Imidazo[2,1-b]thiazoles have demonstrated significant potency against Mycobacterium tuberculosis . This indicates that “3-Methylimidazo[2,1-B]thiazole-5-carboxylic acid” could be used in the development of new anti-tuberculosis drugs.

Mecanismo De Acción

Target of Action

The primary target of 3-Methylimidazo[2,1-B]thiazole-5-carboxylic acid is QcrB , a key component of the mycobacterial cytochrome bcc-aa3 super complex . This complex is critical for the electron transport chain, which is essential for the survival and growth of mycobacteria .

Mode of Action

3-Methylimidazo[2,1-B]thiazole-5-carboxylic acid interacts with its target, QcrB, thereby disrupting the electron transport chain . This disruption leads to a decrease in the energy production of the mycobacteria, ultimately inhibiting their growth .

Biochemical Pathways

The compound affects the electron transport chain, a crucial biochemical pathway in mycobacteria . The downstream effects of this disruption include a decrease in ATP production, leading to energy depletion and growth inhibition of the mycobacteria .

Pharmacokinetics

The in vitro ADME properties of 3-Methylimidazo[2,1-B]thiazole-5-carboxylic acid have been studied . The compound was found to be tolerable at >500 mg/kg in mice . At a dose of 200 mg/kg, it displayed good drug exposure in mice with an AUC (0-24h) >11,700 ng·hr/mL and a >24 hr half-life . These properties suggest that the compound has good bioavailability.

Result of Action

The action of 3-Methylimidazo[2,1-B]thiazole-5-carboxylic acid results in the inhibition of mycobacterial growth . This is achieved through the disruption of the electron transport chain, leading to energy depletion in the mycobacteria .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Direcciones Futuras

Imidazothiazoles, including “3-Methylimidazo[2,1-B]thiazole-5-carboxylic acid”, have been the subject of extensive research due to their potential as effective molecular scaffolds for synthetic, structural, and biomedical research . Future research directions could include further exploration of their biological activities and potential applications in medicine .

Propiedades

IUPAC Name |

3-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c1-4-3-12-7-8-2-5(6(10)11)9(4)7/h2-3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYOMMXTUBZYEGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC=C(N12)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611697 | |

| Record name | 3-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylimidazo[2,1-B]thiazole-5-carboxylic acid | |

CAS RN |

1007874-80-7 | |

| Record name | 3-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde](/img/structure/B3345053.png)

![6-Ethenylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B3345058.png)

![(3-Fluoroimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B3345066.png)